A2ti-1, also known by its chemical name 2-{[4-(2-ethylphenyl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, is a selective inhibitor of the annexin A2/S100A10 heterotetramer. This compound has garnered attention for its ability to disrupt the protein-protein interaction between annexin A2 and S100A10, which is crucial in various biological processes, including viral infections. Specifically, A2ti-1 has been shown to prevent human papillomavirus type 16 infection, making it a potential therapeutic agent in virology.
A2ti-1 is classified as a small molecule inhibitor and is identified by its CAS Number 570390-00-0. It has a molecular weight of 382.48 g/mol and a chemical formula of C20H22N4O2S. The compound is typically sourced from chemical suppliers specializing in research-grade compounds, such as Xcess Biosciences and MedKoo Biosciences .
The synthesis of A2ti-1 involves several steps that incorporate specific chemical reactions to achieve the desired molecular structure. While detailed synthetic pathways are often proprietary or complex, the general approach includes:
Technical details regarding the exact conditions and reagents used are often found in specialized literature or patents related to medicinal chemistry .
A2ti-1 exhibits a complex molecular structure characterized by:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 382.48 g/mol |
Chemical Formula | C20H22N4O2S |
Appearance | Solid Powder |
Purity | ≥98% |
Solubility | DMSO: 250 mg/mL |
A2ti-1 primarily functions through its interaction with annexin A2 and S100A10. The key chemical reactions involving A2ti-1 include:
The mechanism of action for A2ti-1 revolves around its ability to inhibit the annexin A2/S100A10 heterotetramer formation. By preventing this interaction:
A comprehensive analysis of the physical and chemical properties of A2ti-1 reveals:
These properties are critical for laboratory applications and formulations in research settings .
A2ti-1 has significant potential applications in scientific research, particularly in virology:
A2ti-1 (2-[[4-(2-Ethylphenyl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl]thio]acetamide) is a rationally designed small molecule that selectively targets the annexin A2/S100A10 heterotetramer (A2t). This complex consists of two annexin A2 (A2) monomers bound to an S100A10 dimer, forming a critical platform for cellular entry of human pathogens, notably human papillomavirus type 16 (HPV16) [4] [6]. The inhibitor’s selectivity arises from its specific disruption of A2t’s quaternary structure without affecting monomeric annexin A2 or other annexin isoforms. Biochemical validation studies confirm that A2ti-1 does not interact with annexin A1, A4, or A5, even at concentrations exceeding 100 µM, underscoring its precise targeting of the A2t complex [6] [10]. This selectivity is crucial for minimizing off-target effects in experimental models of viral infection and cancer metastasis where A2t plays a pathophysiological role.
A2ti-1 disrupts the protein-protein interface between annexin A2 and the S100A10 dimer with high binding affinity. Isothermal titration calorimetry (ITC) studies demonstrate that A2ti-1 binds the hydrophobic cleft of the S100A10 dimer with a stoichiometry of 2:1 (inhibitor-to-protein), effectively preventing annexin A2 docking [4] [7]. The binding energy is primarily driven by van der Waals interactions and hydrogen bonding involving the triazole core and acetamide side chain of A2ti-1. This disruption destabilizes the A2t complex, as evidenced by native gel electrophoresis and fluorescence polarization assays showing a >90% reduction in A2-S100A10 binding at 100 µM inhibitor concentration [7] [9]. The mechanistic precision of this PPI inhibition was further validated through in situ proximity ligation assays, where A2ti-1 (50 µM) reduced nuclear colocalization of annexin A2 and S100A10 by 75% within 2 hours in HeLa cells [6].
The inhibitor exhibits remarkable biochemical specificity for the A2-S100A10 interface over other S100 protein complexes. Competitive binding assays against S100B, S100A4, and S100P confirmed negligible cross-reactivity at concentrations up to 200 µM [7] [10]. Structural analyses reveal that specificity originates from A2ti-1’s complementarity to a unique hydrophobic pocket formed by S100A10 residues Leu42, Ile46, Val53, and Phe77 – a motif absent in other S100 proteins [7]. Mutagenesis studies further validated this mechanism: S100A10 mutants (F77A, V53E) showed complete resistance to A2ti-1-mediated disruption, while wild-type complexes were fully dissociated at 50 µM [4]. Additionally, surface plasmon resonance (SPR) kinetics revealed a dissociation constant (KD) of 18.7 ± 2.3 µM for A2ti-1 binding to S100A10, versus >1,000 µM for other S100 proteins [9].
A2ti-1 exhibits classical dose-dependent inhibition kinetics with a validated IC50 of 24 ± 3.1 µM against A2t in cell-free ELISA-type binding assays [4] [6] [10]. This potency translates directly to functional antiviral activity:
Table 1: Dose-Response Profile of A2ti-1 in Cellular Models
Concentration (µM) | A2t Binding Inhibition (%) | HPV16 PsV Entry Inhibition (%) | HPV16 Infection Rate (%) |
---|---|---|---|
0 (DMSO control) | 0 | 0 | 100 |
10 | 22 ± 4.1 | 15 ± 3.2 | 85 ± 5.3 |
25 | 48 ± 5.7 | 34 ± 4.8 | 52 ± 6.1 |
50 | 76 ± 6.3 | 51 ± 5.1 | 24 ± 4.2 |
75 | 94 ± 3.8 | 60 ± 4.7 | 8 ± 2.4 |
100 | 100 ± 0.0 | 65 ± 3.9 | 0 ± 0.0 |
Data adapted from Woodham et al. (2015) and commercial assay notes [4] [6] [9]. HPV16 PsV = HPV16 pseudovirion.
Notably, the 65% reduction in viral entry at 100 µM aligns with A2t’s role as the primary – but not exclusive – entry mechanism for HPV16 [4]. Kinetic analyses revealed a Ki of 19.8 µM and competitive inhibition pattern, indicating direct competition with annexin A2 for S100A10 binding [7]. Time-lapse studies showed maximal inhibition requires 60-90 minutes preincubation, consistent with gradual displacement of annexin A2 from membrane-resident A2t complexes.
The 1,2,4-triazole scaffold of A2ti-1 is essential for A2t inhibition, with specific substitutions dramatically modulating potency:
Table 2: Structural Optimization of Triazole-Based A2t Inhibitors
Compound | R1 (N1) | R2 (C5) | R3 (C3) | IC50 (µM) | Relative Potency |
---|---|---|---|---|---|
A2ti-1 | 2-Ethylphenyl | o-Tolyloxymethyl | -SCH2C(O)NH2 | 24.0 | 1.00 |
A2ti-2 | Phenyl | o-Tolyloxymethyl | -SCH2C(O)NH2 | 230.0 | 0.10 |
Compound 36 | Furan-2-ylmethyl | (4,6-Dimethylpyrimidin-2-yl)thio | -SCH2C(O)NHiPr | 8.7 | 2.76 |
Des-ethyl-A2ti-1 | Phenyl | o-Tolyloxymethyl | -SCH2C(O)NH2 | 185.0 | 0.13 |
Methylacetamide | 2-Ethylphenyl | o-Tolyloxymethyl | -SCH2C(O)NHCH3 | >500 | <0.05 |
SAR data from Reddy et al. (2012) and MedChemExpress assays [7] [8] [9].
Notably, compound 36 – though more potent (IC50 = 8.7 µM) – exhibits reduced selectivity due to pyrimidine-thioether interactions with S100A12 [7]. This underscores the superior selectivity profile of A2ti-1 despite its higher IC50. Molecular dynamics simulations indicate A2ti-1’s 2-ethylphenyl group induces a conformational shift in S100A10 (ΔG = -9.3 kcal/mol), locking it in an annexin A2-nonreceptive state [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3